synthesis of 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
synthesis of 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
An In-depth Technical Guide to the Synthesis of 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the , a substituted pyrimidinone of interest to researchers in medicinal chemistry and drug development. The synthesis is approached via a well-established two-step process: the formation of an N-arylguanidine intermediate followed by a cyclocondensation reaction. This document offers detailed mechanistic insights, step-by-step experimental protocols, and guidance on the characterization of the final compound. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis as needed.
Introduction and Strategic Overview
The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific target of this guide, 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, is an exemplar of this class, featuring an N-aryl amino substitution that can significantly influence its pharmacological profile.
Our synthetic strategy is predicated on a convergent approach, building the pyrimidinone ring from two key synthons: an N-arylguanidine and a β-ketoester. This approach, a variation of the classical Biginelli reaction, is highly efficient and offers a clear, logical pathway to the target molecule.[2]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals the primary starting materials: 2,3-dimethylaniline, a guanylating agent (such as cyanamide), and ethyl acetoacetate.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Mechanistic Discussion
The synthesis is executed in two principal stages:
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Synthesis of N-(2,3-dimethylphenyl)guanidine: The formation of the substituted guanidine from 2,3-dimethylaniline.
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Cyclocondensation Reaction: The base-catalyzed reaction of N-(2,3-dimethylphenyl)guanidine with ethyl acetoacetate to form the pyrimidinone ring.
Stage 1: Synthesis of N-(2,3-dimethylphenyl)guanidine
The introduction of the guanidine moiety onto an aromatic amine is a critical step. While various guanylating agents exist, a common and effective method involves the reaction of the amine hydrochloride salt with cyanamide.[3][4]
Mechanism: The reaction is typically carried out in a suitable solvent with heating. The amine hydrochloride provides a protonated amine, which is nucleophilic enough to attack the carbon of the cyanamide nitrile group. A subsequent proton transfer and tautomerization yield the guanidine salt.
Caption: Simplified mechanism for guanidinylation.
Stage 2: Cyclocondensation to form the Pyrimidinone Ring
This stage is a classic example of a condensation reaction to form a heterocycle. The reaction of a guanidine with a β-ketoester, such as ethyl acetoacetate, is a well-documented method for synthesizing 2-aminopyrimidin-4-ones.[2][5]
Mechanism: The reaction is typically base-catalyzed, with a strong base like sodium ethoxide being used to deprotonate one of the guanidine nitrogens, enhancing its nucleophilicity.
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Nucleophilic Attack: The deprotonated guanidine acts as a nucleophile, attacking the electrophilic ketone carbonyl of the ethyl acetoacetate.
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Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the terminal amino group of the guanidine moiety onto the ester carbonyl.
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Elimination: The tetrahedral intermediate then collapses, eliminating a molecule of ethanol to form the stable six-membered pyrimidinone ring.
Caption: Workflow for the cyclocondensation reaction.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (example) | Purity | Source |
| 2,3-Dimethylaniline | 121.18 | 12.1 g (0.1 mol) | >98% | Commercial |
| Hydrochloric Acid (conc.) | 36.46 | ~10 mL | 37% | Commercial |
| Cyanamide | 42.04 | 4.2 g (0.1 mol) | >98% | Commercial |
| Ethyl Acetoacetate | 130.14 | 13.0 g (0.1 mol) | >99% | Commercial |
| Sodium Metal | 22.99 | 2.3 g (0.1 mol) | >99% | Commercial |
| Ethanol (absolute) | 46.07 | ~200 mL | >99.5% | Commercial |
| Diethyl Ether | 74.12 | As needed | Anhydrous | Commercial |
Protocol for Stage 1: Synthesis of N-(2,3-dimethylphenyl)guanidine Hydrochloride
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In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.1 g (0.1 mol) of 2,3-dimethylaniline in 50 mL of ethanol.
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Cool the flask in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic to litmus paper, leading to the precipitation of the hydrochloride salt.
-
To this suspension, add 4.2 g (0.1 mol) of cyanamide.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is N-(2,3-dimethylphenyl)guanidine hydrochloride.
Protocol for Stage 2: Synthesis of 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
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Preparation of Sodium Ethoxide: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to 100 mL of absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add the N-(2,3-dimethylphenyl)guanidine hydrochloride from Stage 1. Stir for 15 minutes.
-
Add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure. The resulting precipitate is the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one.[6]
Characterization of the Final Product
The identity and purity of the synthesized 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one should be confirmed using standard analytical techniques:
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¹H NMR: Expected signals would include singlets for the methyl groups (on the pyrimidine and the phenyl ring), aromatic protons, a vinyl proton on the pyrimidine ring, and exchangeable NH protons.
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¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the guanidinyl carbon, and the various aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Should show characteristic absorption bands for N-H stretching, C=O stretching (amide), and C=N stretching.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
This guide outlines a reliable and well-precedented two-stage synthesis for 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently prepare this valuable pyrimidinone derivative for further investigation in drug discovery and development programs. The provided methodology is robust and can likely be adapted for the synthesis of analogous compounds.
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